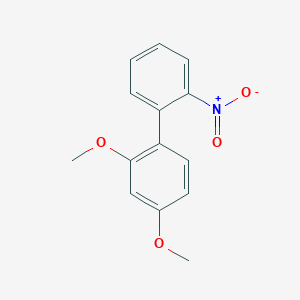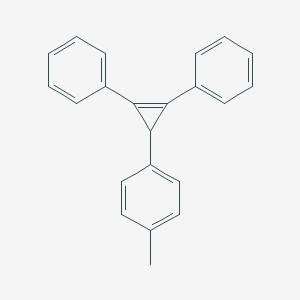
1-(2,3-Diphenyl-2-cyclopropen-1-yl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Diphenyl-2-cyclopropen-1-yl)-4-methylbenzene is an organic compound characterized by a cyclopropene ring substituted with phenyl groups and a methylbenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Diphenyl-2-cyclopropen-1-yl)-4-methylbenzene typically involves the cyclopropenation of diphenylacetylene followed by a Friedel-Crafts alkylation reaction. The cyclopropenation can be achieved using reagents such as dichlorocarbene or diazomethane under controlled conditions. The subsequent Friedel-Crafts alkylation involves the reaction of the cyclopropene intermediate with toluene in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-Diphenyl-2-cyclopropen-1-yl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclopropene ring to a cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
1-(2,3-Diphenyl-2-cyclopropen-1-yl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Diphenyl-2-cyclopropen-1-yl)-4-methylbenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diphenylcycloprop-2-en-1-one: A structurally similar compound with a ketone functional group.
1-Benzoyl-2,3-diphenylcycloprop-2-en-1-yl: Another related compound with a benzoyl group.
Uniqueness
1-(2,3-Diphenyl-2-cyclopropen-1-yl)-4-methylbenzene is unique due to its combination of a cyclopropene ring and a methylbenzene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C22H18 |
|---|---|
Peso molecular |
282.4g/mol |
Nombre IUPAC |
1-(2,3-diphenylcycloprop-2-en-1-yl)-4-methylbenzene |
InChI |
InChI=1S/C22H18/c1-16-12-14-19(15-13-16)22-20(17-8-4-2-5-9-17)21(22)18-10-6-3-7-11-18/h2-15,22H,1H3 |
Clave InChI |
SOUAGYHALVXEQT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)C2C(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[bis(4-methoxyphenyl)methyl]-1H-indole](/img/structure/B514898.png)
![Methyl 2-[1-(4-pyridazinyl)ethylidene]hydrazinecarbodithioate](/img/structure/B514901.png)
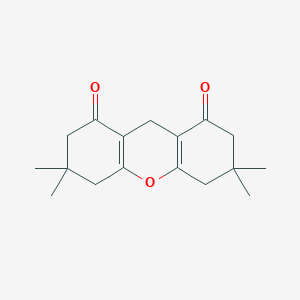
![2,4-dichloro-N-{2-[(2,4-dichlorobenzoyl)amino]vinyl}benzamide](/img/structure/B514905.png)

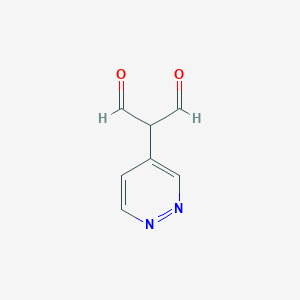
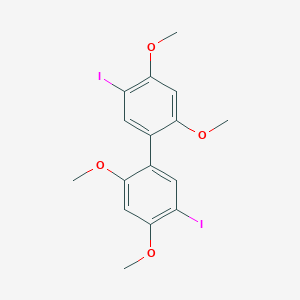

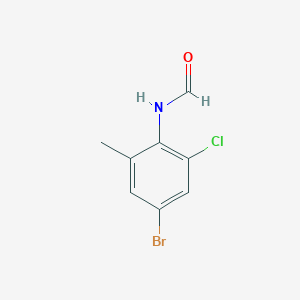
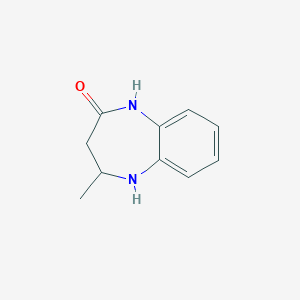

![1,1,3,3-tetramethyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B514921.png)
![4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid](/img/structure/B514923.png)
